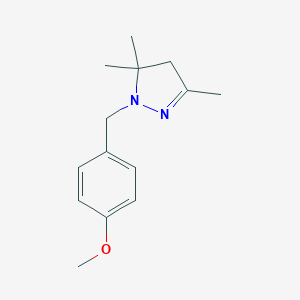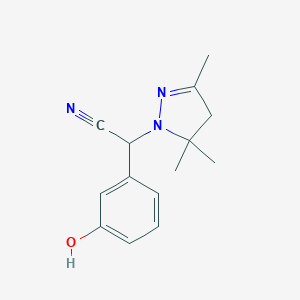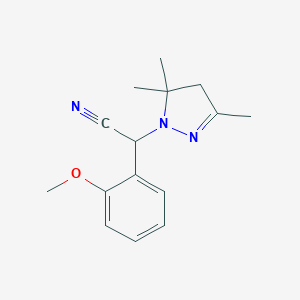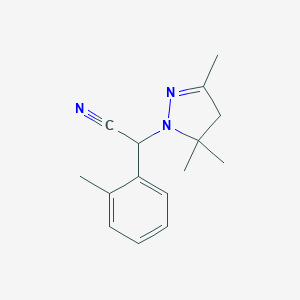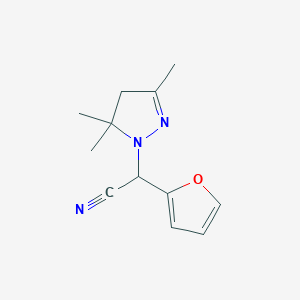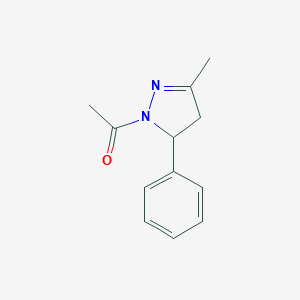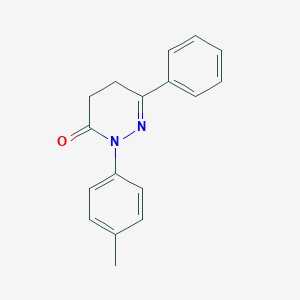![molecular formula C22H17FN2O2 B257812 Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the benzo[h]quinoline family of compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate has been found to exhibit anti-bacterial and anti-viral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it a promising candidate for the development of new cancer therapies and treatments for inflammatory diseases. Additionally, this compound has been found to exhibit a wide range of other biological activities, making it a versatile tool for scientific research.
However, there are also some limitations to using ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate in lab experiments. One of the main limitations is its potential toxicity, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate. One potential direction is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which could lead to the development of new drugs for a wide range of diseases. Finally, more research is needed to fully explore the potential advantages and limitations of using this compound in lab experiments, which could help to optimize its use as a tool for scientific research.
Synthesemethoden
The synthesis of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate involves the reaction of 4-fluoroaniline with 2-aminobenzo[h]quinoline-3-carboxylic acid in the presence of ethyl chloroformate. This reaction results in the formation of ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate, which can be purified using column chromatography.
Eigenschaften
Produktname |
Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
|---|---|
Molekularformel |
C22H17FN2O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H17FN2O2/c1-2-27-22(26)19-13-24-20-17-6-4-3-5-14(17)7-12-18(20)21(19)25-16-10-8-15(23)9-11-16/h3-13H,2H2,1H3,(H,24,25) |
InChI-Schlüssel |
MEWLTGTYXJSJGY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)F)C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
